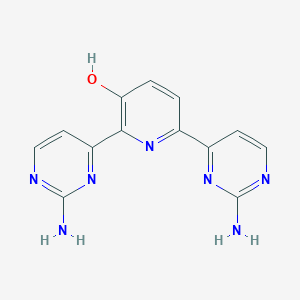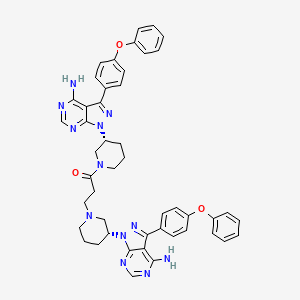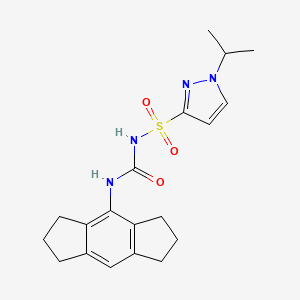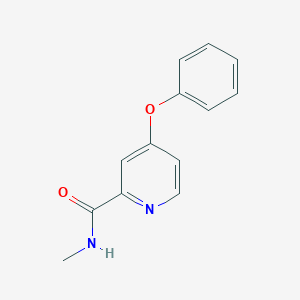
1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol
Descripción general
Descripción
“1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol” is a compound with the molecular formula C16H21NO2 . It has a molecular weight of 259.34 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The compound has a complex structure with 19 heavy atoms . It has a topological polar surface area of 41.5 Ų . The compound is characterized by a rotatable bond count of 6 .Physical and Chemical Properties Analysis
The compound has a computed XLogP3 value of 3 , indicating its lipophilicity. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 259.157228913 g/mol .Aplicaciones Científicas De Investigación
Anticancer Applications
- A derivative of this compound, HUHS 1015, has been identified as a potential anticancer drug. This compound induces cell death in a variety of human cancer cell lines, including those from lung, liver, stomach, colorectal, bladder, prostate, and renal cancers. The mechanism of cell death varies between cancer types and includes both necrosis and apoptosis. Notably, HUHS 1015 has shown effectiveness in suppressing tumor growth in mice, comparable to or greater than current anticancer drugs (Nishizaki et al., 2014).
Photophysical Behavior
- The photophysical properties of probes related to this compound, such as acrylodan, ANS, and prodan, have been extensively studied. These compounds are used in biological systems to study properties like solvent polarity and protein folding. The study of these probes in different solvents helps in understanding their emission properties and their application in biological assays (Moreno Cerezo et al., 2001).
Biochemical Research
- The compound has been used in the study of fungal peroxygenases, which catalyze the hydroxylation of multi-function beta-adrenergic blockers like propranolol. These studies have implications for the scalable synthesis of drug metabolites (Kinne et al., 2009).
- Another research area involves the use of derivatives of this compound as organocatalysts in asymmetric Michael addition reactions. This research provides insights into the catalyzing mechanism of such reactions (Yan-fang, 2008).
Additional Applications
- The compound has been investigated for its potential in fluorescence derivatization of amino acids. Derivatives have been synthesized that show strong fluorescence, useful in biological assays (Frade et al., 2007).
- Studies have also explored the use of related naphthalene derivatives as catalysts in chemical reactions, such as the oxidation of cyclohexene, providing insights into catalytic activities and potential industrial applications (Aktaş et al., 2013).
Análisis Bioquímico
Biochemical Properties
1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol plays a crucial role in biochemical reactions by interacting with beta-adrenergic receptors. These receptors are proteins located on the surface of cells, particularly in the heart and lungs. The compound binds to these receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of conditions such as hypertension and arrhythmias .
Cellular Effects
The effects of this compound on various cell types are profound. In cardiac cells, it reduces the force of contraction and slows down the heart rate by blocking beta-adrenergic receptors. In neuronal cells, it can modulate neurotransmitter release, thereby influencing cell signaling pathways and gene expression. This compound also affects cellular metabolism by altering the levels of cyclic AMP (cAMP), a key secondary messenger in many signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to beta-adrenergic receptors, preventing the activation of these receptors by endogenous agonists. This binding leads to the inhibition of adenylate cyclase, an enzyme responsible for converting ATP to cAMP. The reduction in cAMP levels results in decreased activation of protein kinase A (PKA), which in turn affects various downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including receptor desensitization and downregulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces heart rate and blood pressure without significant adverse effects. At high doses, it can cause toxic effects such as bradycardia, hypotension, and respiratory depression. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The major metabolic pathways include hydroxylation and conjugation with glucuronic acid. These metabolic processes result in the formation of inactive metabolites that are excreted in the urine. The compound’s interaction with these enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It can bind to plasma proteins, which affects its distribution and bioavailability. The compound tends to accumulate in tissues with high blood flow, such as the heart, liver, and kidneys .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and cell membrane, where it interacts with beta-adrenergic receptors. Post-translational modifications, such as phosphorylation, can influence its activity and function. These modifications can affect the compound’s ability to bind to receptors and exert its biological effects .
Propiedades
IUPAC Name |
1-naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-15(18)11-19-16-8-7-13-5-3-4-6-14(13)9-16/h3-9,12,15,17-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIANUSMCKHEMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007-72-9 | |
| Record name | 1-[(1-methylethyl)amino]-3-(2-naphthalenyloxy)-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B3324858.png)
![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)








![tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate](/img/structure/B3324932.png)
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hexanoic acid](/img/structure/B3324935.png)

